Lanifibranor is a novel indole sulfonamide derivative classified as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. [] It plays a crucial role in scientific research as a potent activator of all three PPAR isoforms – PPARα, PPARδ, and PPARγ. [] This pan-agonistic activity makes Lanifibranor a valuable tool for studying the complex interplay of these receptors in various biological processes, especially those related to lipid and glucose metabolism, inflammation, and fibrosis. []
Lanifibranor is a novel compound classified as a pan-peroxisome proliferator-activated receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as nonalcoholic steatohepatitis and metabolic dysfunction-associated steatohepatitis. The compound has shown promise in improving liver histology and addressing key components of liver fibrosis and portal hypertension in preclinical and clinical studies .
Lanifibranor was developed through a systematic optimization process of indole sulfonamide derivatives, starting from a compound identified during high-throughput screening. The synthesis of lanifibranor involved various chemical modifications to enhance its potency and safety profile while activating all three peroxisome proliferator-activated receptor isoforms: alpha, beta/delta, and gamma .
The synthesis of lanifibranor involves multi-step organic reactions to create indole sulfonamide derivatives. The initial steps include the formation of the indole core structure followed by sulfonation to introduce sulfonamide functionalities. The synthetic pathway is optimized to ensure high yield and purity of the final product.
Technical details include the use of various reagents such as thionyl chloride for chlorination and toluene-4-sulfonic acid for sulfonation, followed by purification techniques like chromatography to isolate the desired compound .
The molecular structure of lanifibranor is characterized by its distinct indole sulfonamide framework, which allows for effective interaction with peroxisome proliferator-activated receptors.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target receptors.
Lanifibranor undergoes several chemical reactions during its synthesis, primarily involving electrophilic substitutions and functional group transformations:
The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and minimize by-products. Reaction monitoring is performed using techniques like thin-layer chromatography or HPLC.
The mechanism of action of lanifibranor involves its role as a pan-peroxisome proliferator-activated receptor agonist, which modulates several key pathways:
Data from clinical trials indicate significant improvements in liver histology and metabolic parameters among treated patients compared to controls.
Relevant analyses include stability studies under various environmental conditions and solubility testing in different solvents.
Lanifibranor is primarily investigated for its therapeutic potential in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: